![molecular formula C11H12Cl2N2O2 B2596898 2-[(2-chloroacetyl)-methylamino]-N-(4-chlorophenyl)acetamide CAS No. 851176-01-7](/img/structure/B2596898.png)
2-[(2-chloroacetyl)-methylamino]-N-(4-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized and their chemical structures were confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by spectroanalytical data such as NMR and IR . The 1H-NMR data shows peaks at 6.70–7.38 (m, 8H, ArH), 7.90 (s, 1H, CONH), 3.46 (s, 2H, CH2), 4.10 (s, 1H, Ar–NH). The 13C-NMR data shows peaks at 128.3, 131.0, 122.7, 128.2, 129.3, 132.4, 121.1, 112.8, 148.2, 120.0, 124.3, 134.2 (12C, aromatic nucleus), 164.1, 103.4, 151.2 (3C of thiazole), 166.1 (1C of amide) .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, it may participate in Friedel-Crafts acylation reactions, which involve the reaction of an aromatic substrate with an acid chloride in the presence of an aluminum chloride catalyst .Physical And Chemical Properties Analysis
The compound has a molecular weight of 169.61 . Its molecular formula is C8H8ClNO . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen
Antiviral Therapy
A novel anilidoquinoline derivative closely related to the chemical structure has been synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. This compound showed significant antiviral and antiapoptotic effects in vitro, with significant decreases in viral load and an increase in survival observed in infected mice treated with this derivative Joydeep Ghosh, V. Swarup, A. Saxena, Sulagna Das, A. Hazra, P. Paira, Sukdeb Banerjee, N. B. Mondal, A. Basu (2008). International Journal of Antimicrobial Agents.
Anesthetic Use
Although the query specifically requested exclusion of drug use and dosage, it's noteworthy to mention the relevance of structurally related compounds in anesthesia, particularly for their rapid action and safety in various settings, highlighting the potential of the chemical for further exploration in medical applications D. Shucard, M. Andrew, C. Beauford (1975). Journal of Applied Physiology.
Anticancer Activities
Research into the synthesis and evaluation of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, which share a structural similarity to the compound , has shown good inhibitory activity against various cancer cell lines. These findings underscore the potential for developing new anticancer agents based on modifications of the 2-[(2-chloroacetyl)-methylamino]-N-(4-chlorophenyl)acetamide structure A. Atta, E. Abdel‐Latif (2021). Russian Journal of General Chemistry.
Green Chemistry in Drug Design
A green approach for the drug design and discovery process has been applied to compounds structurally related to this compound, highlighting the environmental benefits and potential for developing new analgesic and antipyretic agents Y. Dathu Reddy, C. Venkata Ramana Reddy, P. Dubey (2014). Green Chemistry Letters and Reviews.
Eigenschaften
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-15(11(17)6-12)7-10(16)14-9-4-2-8(13)3-5-9/h2-5H,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDWMDRPDBBGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)Cl)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

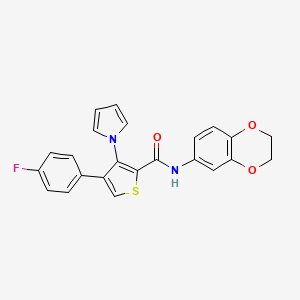
![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-piperidinoacetamide](/img/structure/B2596817.png)
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2596818.png)
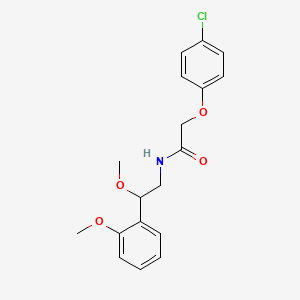
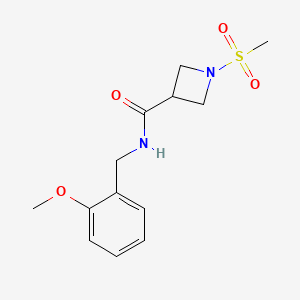
![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-carbonyl)piperidine](/img/structure/B2596823.png)

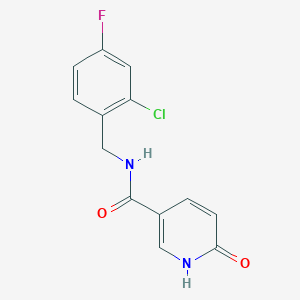
![{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2596827.png)
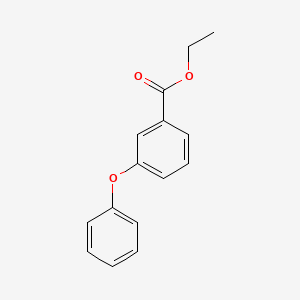
![(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-iodophenyl)amino]prop-2-enenitrile](/img/structure/B2596830.png)
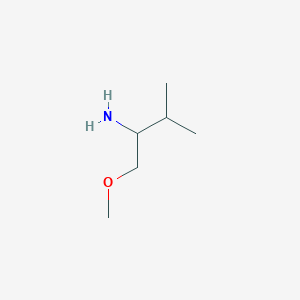
![8-Bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole](/img/structure/B2596834.png)
![2-[2-(4-Fluorophenyl)-2-adamantyl]acetic acid](/img/structure/B2596837.png)